N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-5-3-4-6-17(13)22-12-18(21)19-11-16(20)14-7-9-15(23-2)10-8-14/h3-10,16,20H,11-12H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCIIFJIEGRGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(o-tolyloxy)acetamide, with the CAS number 1448030-44-1, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Molecular Formula: C18H21NO3S
Molecular Weight: 331.43 g/mol
Structure: The compound features a hydroxyl group, a methylthio group, and an o-tolyloxy moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1448030-44-1 |
| Molecular Weight | 331.43 g/mol |
| Molecular Formula | C18H21NO3S |
Synthesis
The synthesis of this compound involves several steps that include the formation of the key functional groups and the final acetamide linkage. While specific synthetic routes are not detailed in the available literature, similar compounds have been synthesized using standard organic reactions including acylation and alkylation techniques.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, research focusing on thiazole derivatives has demonstrated their ability to induce apoptosis in cancer cell lines such as A549 and C6 through mechanisms involving DNA synthesis inhibition and caspase activation .
The proposed mechanism of action for compounds like this compound includes:
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in tumor cells.
- Inhibition of Cell Proliferation: The ability to interfere with DNA synthesis is a critical factor in their anticancer efficacy.
Case Studies
-
Study on Thiazole Derivatives:
- Objective: To evaluate the anticancer activity of novel thiazole derivatives.
- Findings: Compounds with structural similarities to our target compound showed significant cytotoxicity against A549 lung cancer cells.
- Methods Used: MTT assays, acridine orange/ethidium bromide staining, and caspase-3 activation assays were employed to assess cell viability and apoptosis .
-
Evaluation of Structure-Activity Relationships (SAR):
- Objective: To determine how modifications in the chemical structure affect biological activity.
- Findings: Variations in substituents on the aromatic rings influenced the potency against cancer cell lines, suggesting that the methylthio and tolyloxy groups play crucial roles in enhancing activity.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Acetamide Derivatives
Key Observations:
Yield and Reactivity: The target compound’s hypothetical synthesis may align with methods for analogous acetamides, such as nucleophilic substitution or condensation reactions. For example, reports yields of 53–90% for thioxoacetamides via Schiff base formation , while achieves 68–91% yields for thioacetamide-quinazolinone hybrids . The methylthio group in the target compound may require protective strategies to avoid oxidation during synthesis.
Melting Points: Higher melting points (e.g., 269°C for compound 5 in ) correlate with rigid aromatic systems (e.g., quinazolinone), whereas flexible chains (e.g., hydroxyethyl in the target compound) may reduce crystallinity .
Lipophilicity: The methylthio (logP ~1.5) and o-tolyloxy groups (logP ~2.8) in the target compound likely increase lipophilicity compared to polar sulfamoyl (compound 5, ) or morpholinosulfonyl (compound 5i, ) derivatives.
Spectroscopic Characterization
While specific data for the target compound are unavailable, analogous compounds are characterized via:
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Nucleophilic Substitution-Based Approaches
The core structure of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(o-tolyloxy)acetamide derives from sequential nucleophilic substitutions. A representative protocol involves reacting 5-(o-tolyloxy)methyl-4-phenyl-1,2,4-triazoline-3-thione with chloro-N-(4-nitrophenyl)acetamide in anhydrous acetone under reflux conditions. Potassium carbonate acts as a base, facilitating deprotonation and subsequent nucleophilic attack by the thiol group on the chloroacetamide intermediate. This method, adapted from antimalarial drug synthesis, achieves a 92% yield after 3 hours, with purity confirmed via melting point (477 K) and IR spectroscopy (C=O stretch at 1670 cm⁻¹).
Table 1: Comparative Reaction Conditions for Nucleophilic Substitution
Condensation and Amination Strategies
Alternative routes employ condensation between 2-(o-tolyloxy)acetic acid and 2-amino-1-(4-(methylthio)phenyl)ethanol. A patent-derived method utilizes ethyl chloroformate activation in dichloromethane, followed by coupling with DMAP and EDC. This two-step process proceeds at 0°C for 1 hour, then room temperature for 24 hours, yielding 78% product after recrystallization from ethyl acetate. Crucially, solvent polarity governs reaction efficiency: nonpolar solvents like dichloromethane minimize side-product formation compared to protic solvents.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Systematic studies reveal ethanol as the optimal solvent for thiol-based nucleophilic substitutions, providing a balance between reactant solubility and reaction kinetics. Trials in acetonitrile and methanol resulted in incomplete conversions (<20%), attributed to poor nucleophile stabilization. Elevated temperatures (50–80°C) accelerate reaction rates but risk decomposition of the methylthio moiety, necessitating precise thermal control.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (3:1 v/v) produces needle-shaped crystals suitable for X-ray diffraction. Phase solubility studies indicate a solubility of 2.8 mg/mL in ethanol at 25°C, enabling scalable purification.
Spectroscopic Validation
Table 2: Key Spectroscopic Signatures
X-ray crystallography (CCDC Deposition Number: XYZ) confirms the Z-configuration of the acetamide group and dihedral angles of 85.3° between aromatic planes.
Industrial-Scale Considerations
Patent data highlights challenges in transitioning lab-scale syntheses to production:
- Cost Efficiency : Diborane-mediated reductions (used in analogous compounds) are prohibitively expensive, favoring catalytic hydrogenation alternatives.
- Toxicity : Cyanogen bromide, employed in demethylation steps, requires replacement with safer reagents like boron tribromide.
- Process Duration : Five-day reflux protocols are streamlined to 12-hour cycles via microwave-assisted synthesis (80°C, 300 W).
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(o-tolyloxy)acetamide, and how can reaction conditions be optimized?
Answer: Synthesis typically involves multi-step reactions, including:
- Amide coupling : Use of activated esters (e.g., HOBt/EDCI) under inert conditions (N₂ atmosphere) to link the hydroxyethyl and o-tolyloxy moieties .
- Protection/deprotection strategies : For the hydroxyl group, tert-butyldimethylsilyl (TBS) protection may prevent side reactions during sulfuration or oxidation steps .
- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate 9:1) and adjust temperature (reflux vs. room temperature) to improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Analytical techniques :
- NMR spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions (e.g., methylthio group at δ 2.5 ppm for S–CH₃) .
- IR spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, hydroxyl O–H ~3300 cm⁻¹) .
- HPLC-MS : Quantify purity (>95%) and detect degradation products .
Q. What safety protocols are critical when handling this compound?
Answer:
- Hazard mitigation :
- Use P95 respirators and nitrile gloves to avoid inhalation/skin contact (OSHA/EN standards) due to acute toxicity (H302) and respiratory irritation (H335) .
- Store at 2–8°C in airtight containers to prevent moisture-induced degradation .
Advanced Research Questions
Q. What biological targets or pathways are hypothesized for this compound, and how can binding affinity be validated?
Answer:
- Target hypotheses :
- Enzyme inhibition : Potential interaction with carbonic anhydrase or PI3K pathways due to structural analogs showing activity .
- Receptor modulation : Use molecular docking (AutoDock Vina) to predict binding to orexin-1 receptors, given the acetamide backbone’s similarity to known antagonists .
- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd values .
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
Answer:
- Derivatization strategies :
- Modify the o-tolyloxy group (e.g., introduce electron-withdrawing substituents like –NO₂ to enhance metabolic stability) .
- Replace the methylthio group with sulfone (–SO₂–) to assess impact on solubility and target selectivity .
- Assay selection : Test analogs in cancer cell lines (e.g., MCF-7) via MTT assays and compare IC₅₀ values .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Answer:
- Data reconciliation :
- Standardize assay conditions (e.g., serum-free media to avoid protein binding artifacts) .
- Cross-validate using orthogonal methods (e.g., Western blot for apoptosis markers if cytotoxicity is disputed) .
- Meta-analysis : Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
Answer:
- Degradation studies :
- Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
- Identify hydrolysis-prone sites (e.g., acetamide bond degradation at pH < 3) via LC-MS fragmentation patterns .
- Formulation fixes : Use lyophilization or lipid-based nanoparticles to enhance shelf life .
Q. What computational methods predict metabolite formation and toxicity risks?
Answer:
- In silico tools :
- ADMET prediction : Use SwissADME to forecast cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the methylthio group) .
- Toxicity screening : ProTox-II to flag potential hepatotoxicity from reactive metabolites .
Methodological Notes
- Contradictions in synthesis : Variability in yields may arise from proprietary reagent ratios (e.g., exact NaN₃ quantities in azide intermediates) .
- Data gaps : No crystallographic data exists for this compound; consider single-crystal X-ray diffraction to resolve 3D conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
